Product packaging for Etaconazole(Cat. No.:CAS No. 60207-93-4)

Etaconazole

Cat. No.: B166602
CAS No.: 60207-93-4
M. Wt: 328.2 g/mol
InChI Key: DWRKFAJEBUWTQM-UHFFFAOYSA-N
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Description

Etaconazole (CAS 60207-93-4) is a systemic conazole fungicide that has been used in agricultural research to control powdery mildew and scab on crops such as fruit and cereals . Its primary mechanism of action is the inhibition of sterol biosynthesis, specifically by targeting the fungal enzyme lanosterol 14α-demethylase, which disrupts the formation of ergosterol, a vital component of the fungal cell membrane . This action leads to increased membrane permeability and ultimately inhibits fungal growth. As a chiral molecule with four isomers, research indicates that the 2S,4R-isomer exhibits the highest fungicidal activity . Chemically described as C₁₄H₁₅Cl₂N₃O₂ with a molecular mass of 328.20 g/mol, it is typically supplied as a wettable powder or as certified reference material solutions . This product is intended for laboratory research use only. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15Cl2N3O2 B166602 Etaconazole CAS No. 60207-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O2/c1-2-11-6-20-14(21-11,7-19-9-17-8-18-19)12-4-3-10(15)5-13(12)16/h3-5,8-9,11H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRKFAJEBUWTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041913
Record name Etaconazole
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Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60207-93-4
Record name Etaconazole
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Record name Etaconazole [BSI:ISO]
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Record name Etaconazole
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Record name 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole
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Record name ETACONAZOLE
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Molecular and Biochemical Mechanisms of Action

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis Pathway

The primary mechanism of action of Etaconazole is the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the structure and function of fungal cell membranes. Ergosterol serves a similar role in fungi to that of cholesterol in mammalian cells, and its depletion has significant consequences for fungal viability.

Selective Targeting of Lanosterol (B1674476) 14α-Demethylase (CYP51A) Activity

This compound, like other azole antifungals, selectively targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51A). researchgate.net This enzyme is essential for the C-14 demethylation of lanosterol, a crucial step in the conversion of lanosterol to ergosterol. researchgate.netdroracle.ai The nitrogen atom in the triazole ring of this compound binds to the heme iron atom in the active site of CYP51A, preventing the natural substrate from binding and thereby halting the ergosterol synthesis pathway. frontiersin.orgmdpi.com This selective inhibition is fundamental to the fungistatic action of this compound. researchgate.net

Disruption of Fungal Cell Membrane Integrity and Function

The inhibition of ergosterol biosynthesis leads to a significant alteration in the composition of the fungal cell membrane. The depletion of ergosterol and the concurrent accumulation of 14α-methylated sterol precursors disrupt the normal packing of phospholipids in the membrane bilayer. frontiersin.orgnih.gov This disruption results in altered membrane fluidity, increased permeability, and the malfunction of membrane-bound enzymes and transport systems. droracle.aifrontiersin.orgnih.gov Consequently, the fungal cell's ability to maintain a stable internal environment and carry out essential functions is compromised, leading to the inhibition of growth and, in some cases, cell death. droracle.ainih.gov

Accumulation of Methylated Sterol Precursors

A direct consequence of the inhibition of lanosterol 14α-demethylase by this compound is the accumulation of methylated sterol precursors within the fungal cell. researchgate.net Research on Ustilago maydis has demonstrated that treatment with this compound leads to a significant buildup of various ergosterol intermediates. researchgate.net These include 24-methylenedihydrolanosterol, obtusifoliol, and 14α-methyl-ergosta-8,24(28)-dienol. researchgate.net The accumulation of these abnormal sterols is believed to contribute to the disruption of membrane structure and function. researchgate.net

The following table details the quantitative changes in sterol composition in Ustilago maydis following treatment with this compound, as reported by Ebert et al. (1983).

Table 1: Quantities of Sterols in Ustilago maydis After Treatment with this compound
SterolQuantity (µg/g dry weight) at different treatment durations
Control (44h)4h13h20h
24-methylenedihydrolanosterol-18.529.745.1
Obtusifoliol-10.221.831.0
14α-methyl-ergosta-8,24(28)-dienol-4.131.066.4
Ergosterol92.3---
Data adapted from Ebert et al., 1983. '-' indicates not detected.

Isomer-Specific Fungicidal Efficacy of this compound Stereoisomers

This compound is a chiral molecule, meaning it exists as different stereoisomers, which are molecules with the same chemical formula but different three-dimensional arrangements of atoms. Research has shown that the fungicidal activity of this compound is dependent on its specific stereochemistry. The different spatial arrangements of the isomers can lead to variations in their ability to bind to the active site of the target enzyme, lanosterol 14α-demethylase. This results in differences in their antifungal potency. Specifically, the (2S,4R)-isomer of this compound has been identified as exhibiting the highest fungicidal activity, while the (2R,4R)-isomer is the weakest. This highlights the importance of stereochemistry in the molecular interaction between this compound and its fungal target.

Advanced Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis Approaches for Etaconazole Analogues

The synthesis of this compound analogues, as with other triazole fungicides, centers on the construction of the core 1,2,4-triazole (B32235) ring and its subsequent alkylation. A prevalent and straightforward method involves the N-alkylation of a 1,2,4-triazole sodium salt with an appropriate electrophilic precursor containing the desired structural framework. nih.gov This approach offers a reliable means to introduce the triazole moiety onto a pre-assembled carbon skeleton.

A general synthetic pathway for creating analogues can be conceptualized in several key steps. The process often begins with a substituted acetophenone (B1666503), which undergoes reactions to build the side chain before the introduction of the triazole ring. For example, a common route for related azole antifungals starts with a substituted acetophenone, which is first converted into an epoxide. This epoxide then serves as a key intermediate. The epoxide ring can be opened by the 1,2,4-triazole nucleophile, often in the presence of a base, to form the final propan-2-ol backbone characteristic of many azole antifungals.

An alternative strategy involves preparing a brominated ketone intermediate from a starting acetyl-containing compound. nih.gov This brominated ketone can then react with sodium triazole to produce the 1,2,4-triazole-substituted ketone, which can be further modified. nih.gov For the synthesis of more complex triazole fungicides, homologous cage amines like 1-azabicyclo[2.2.2]octane (ABCO) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been employed as catalysts to facilitate the reaction between key intermediates, leading to high yields of the final product. google.com

The synthesis of new fluconazole (B54011) analogues, which share structural similarities with this compound, has been achieved through multi-step processes starting from acetophenone derivatives. researchgate.net These syntheses often involve the formation of an epoxide intermediate, followed by a ring-opening reaction with a triazole nucleophile. researchgate.net Modifications to the side chain can be introduced by using various substituted reagents in the initial steps, allowing for the creation of a library of analogues. researchgate.netnih.gov

StepReaction TypeReactantsKey Intermediate/ProductReference
1BrominationSubstituted Acetyl Compound, NBS, TMSOTfBrominated Ketone nih.gov
2N-AlkylationBrominated Ketone, Sodium Triazole1,2,4-Triazole Substituted Ketone nih.gov
3Epoxidation (Alternate Step 1)Substituted Ethanone, TMSOI, NaOHOxirane (Epoxide) Intermediate researchgate.net
4Ring Opening (Alternate Step 2)Oxirane Intermediate, 1,2,4-TriazoleFinal Azole Propan-2-ol Structure researchgate.net

Strategies for Chiral Synthesis and Stereoisomer Resolution

This compound possesses two chiral centers, meaning it can exist as four distinct stereoisomers. The biological activity of such chiral fungicides often resides in only one or two of these isomers. cnr.itresearchgate.net For instance, the R-enantiomer of diniconazole (B1670688) exhibits stronger fungicidal activity, while the S-enantiomer has higher plant growth-regulating activity. cnr.it This stereoselectivity makes the development of methods for obtaining enantiomerically pure compounds a critical area of research.

Two primary strategies are employed to achieve this: chiral resolution and asymmetric synthesis.

Chiral Resolution: This process involves the separation of a racemic mixture (an equal mixture of all stereoisomers) into its constituent enantiomers. wikipedia.org

Crystallization of Diastereomeric Salts: A common and historically significant method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. The resolving agent is then removed to yield the pure enantiomers. wikipedia.org

Chiral Chromatography: This is a powerful and widely used technique for separating stereoisomers. Chiral stationary phases (CSPs) are used in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). cnr.itwaters.com The different enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs have proven particularly effective for resolving a wide range of chiral fungicides. cnr.it SFC is recognized as an effective chiral separations technique that offers advantages over conventional HPLC, such as higher efficiency and shorter analysis times. waters.com For example, the four stereoisomers of difenoconazole (B1670550) have been successfully resolved using SFC in under eight minutes. waters.com

Asymmetric Synthesis: This strategy aims to selectively synthesize only the desired stereoisomer, avoiding the formation of a racemic mixture and the subsequent need for separation. wikipedia.org This approach is inherently more efficient as it does not discard 50% of the material. For azole antifungals, this can involve using chiral catalysts or chiral starting materials to control the stereochemical outcome of the key bond-forming reactions. For example, the stereoselective synthesis of homochiral antifungal agents can be achieved through methods like the aldol (B89426) condensation of Evans chiral enolates with acetophenones. acs.org A patent for itraconazole (B105839) analogues describes the preparation of individual stereoisomers by starting with chirally pure materials like (R)- or (S)-1-tosyloxy-2,3-propanediol to create specific diastereomers. google.com

StrategyMethodDescriptionAdvantageReference
Chiral ResolutionDiastereomeric CrystallizationFormation and separation of diastereomeric salts using a chiral resolving agent.Well-established classical method. wikipedia.org
Chiral Chromatography (HPLC/SFC)Separation based on differential interaction with a chiral stationary phase.High efficiency, applicable to analytical and preparative scales. SFC offers speed advantages. cnr.itwaters.com
Asymmetric SynthesisUse of Chiral Precursors/CatalystsDirect synthesis of a single, desired stereoisomer.Avoids waste of undesired isomers; highly atom-economical. wikipedia.orgacs.orggoogle.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antifungal potency of lead compounds like this compound. These studies involve systematically modifying the molecule's structure and assessing the impact of these changes on its biological activity. The mechanism of action for azole antifungals is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme essential for ergosterol (B1671047) biosynthesis in fungi. mdpi.comnih.gov SAR studies, therefore, aim to enhance the binding affinity of the analogue to this enzyme.

While specific SAR data for this compound is limited in the provided context, extensive research on structurally related azoles like fluconazole, itraconazole, and others provides valuable insights that can be extrapolated to guide the design of novel this compound derivatives. nih.govnih.gov

The Triazole Moiety: The 1,2,4-triazole ring is a critical pharmacophore. Its nitrogen atom (N4) coordinates to the heme iron atom in the active site of the CYP51 enzyme, which is the cornerstone of its inhibitory activity. nih.gov Modifications often focus on the substituents attached to the triazole ring rather than the ring itself.

The Phenyl Ring: The substituted phenyl ring also plays a key role in binding. The type, number, and position of substituents significantly influence activity.

Halogen Substituents: Halogen atoms, particularly fluorine and chlorine, are common in potent azole antifungals. In one study of triazole derivatives, the presence of a mono-fluorine on the phenyl ring was found to be beneficial for antifungal activity, whereas increasing the number of fluorine atoms sometimes led to a decrease in activity. nih.gov In another series of azole antifungals featuring a quinazolinone nucleus, the most potent compounds in vitro carried a halogen at the 7-position of the quinazolinone ring. acs.org

Other Substituents: The introduction of electron-donating groups has been shown to result in less potent compounds in some series. acs.org

The Side Chain: The side chain connecting the phenyl ring and the triazole moiety is a major focus for modification to improve potency and pharmacokinetic properties.

Chain Length and Branching: In a study of itraconazole analogues, potent activity was generally driven by side chains of at least four carbons with branching at the α or β position. nih.gov This suggests that the binding site can accommodate and may even favor specific hydrophobic and sterically defined groups. nih.gov

Functional Groups: Incorporating different functional groups can modulate activity. For example, the synthesis of fluconazole analogues containing different 1,2,3-triazole units or various amide functionalities in the side chain led to compounds with very good antifungal activity. nih.gov

Molecular RegionStructural ModificationGeneral Impact on Antifungal ActivityReference
Triazole RingCore structure is essential for activityGenerally conserved; serves as the heme-binding pharmacophore. nih.gov
Phenyl RingIntroduction of halogens (F, Cl)Often increases potency. Positional effects are critical. nih.govacs.org
Introduction of electron-donating groupsCan lead to a decrease in activity in some compound series. acs.org
Side ChainIncreased length and specific branchingCan enhance potency by improving hydrophobic interactions in the binding pocket. nih.gov
Addition of polar/functional groups (amides, other heterocycles)Can be used to fine-tune activity and pharmacokinetic properties. nih.gov

Mechanisms of Antifungal Resistance to Etaconazole

Characterization of Cross-Resistance Patterns within Azole Fungicides

Etaconazole is an azole fungicide that was historically employed in agriculture to manage fungal diseases, particularly powdery mildew on various crops. nih.govepa.gov Its fungicidal action, like that of other azoles, primarily stems from the inhibition of sterol 14α-demethylase (P45014αdm or CYP51), a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. nih.govepa.gov Ergosterol is vital for maintaining fungal cell membrane integrity and function; its depletion and the accumulation of toxic 14α-methylated sterol precursors disrupt membrane stability and enzyme activity, leading to fungal growth inhibition or death.

The development of resistance to azole fungicides, including this compound, is a significant concern, often involving shared molecular mechanisms that can lead to cross-resistance among compounds within this class. The primary mechanisms conferring azole resistance in fungi are multifaceted:

Target Site Alterations: Mutations in the CYP51 gene (known as ERG11 in yeasts like Candida species) can lead to amino acid substitutions in the sterol 14α-demethylase enzyme. These alterations can reduce the binding affinity of azole fungicides to the enzyme, thereby diminishing their inhibitory effect.

Target Enzyme Overexpression: Increased expression of the CYP51/ERG11 gene, often due to mutations in its promoter region or gene/chromosomal amplification, results in a higher quantity of the target enzyme. This overexpression can effectively "dilute" the intracellular concentration of the azole, requiring higher drug levels to achieve inhibition.

Drug Efflux: Fungi can develop resistance by activating membrane-associated efflux pumps, which actively transport the antifungal agent out of the cell, reducing its intracellular concentration at the target site. Two major superfamilies of transporters, the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) proteins, are commonly implicated in azole efflux.

Alterations in Sterol Biosynthesis Pathway: Less common mechanisms include compensatory changes in the ergosterol biosynthesis pathway, such as mutations in the Δ5,6-desaturase enzyme (ERG3), which can allow the fungus to circumvent or compensate for the azole-induced depletion of ergosterol.

Detailed research findings have shed light on this compound's specific resistance patterns and its involvement in cross-resistance. In studies involving Aspergillus niger, a modest decrease in sensitivity (approximately 2.5-fold) to this compound was observed when the copy number of either P45014αdm or the cytochrome P450 reductase (Cpr) was individually increased. However, a more substantial decrease in sensitivity (9-fold) was noted when the copy numbers of both P45014αdm and Cpr were increased concurrently. This suggests a synergistic role of both target enzyme abundance and reductase activity in modulating this compound sensitivity.

Table 1: Effect of Gene Copy Number on this compound Sensitivity in A. niger

Gene(s) with Increased Copy NumberDecrease in this compound Sensitivity (Fold)
P45014αdm alone~2.5
Cpr alone~2.5
P45014αdm and Cpr combined9

Comparative studies on the in vitro sensitivity of various apple pathogens to this compound revealed differential responses. While Venturia inaequalis (apple scab pathogen) exhibited high sensitivity to this compound with typical EC50 values below 0.1 μg/ml, other fungi such as Gloeodes pomigena and Zygophiala jamaicensis demonstrated considerably lower sensitivity, with EC50 values often exceeding 10 μg/ml. This indicates inherent differences in susceptibility among fungal species to this compound.

Table 2: In Vitro Sensitivity of Apple Pathogens to this compound

Fungal PathogenTypical EC50 Value (μg/ml)
Venturia inaequalis<0.1
Gloeodes pomigena>10
Zygophiala jamaicensis>10

The shared mode of action among azole fungicides—the inhibition of CYP51—is a primary driver of cross-resistance. When a fungal isolate develops resistance to one azole, it often exhibits reduced susceptibility to other azoles, even those with different chemical structures. For instance, mutations in the ERG11 gene of Candida albicans have been shown to confer resistance to multiple azoles simultaneously, with a significant proportion of these mutations resulting in resistance to all tested azoles. Similarly, environmental exposure to agricultural azoles can select for resistance mechanisms in human fungal pathogens like Aspergillus fumigatus and Candida species, leading to cross-resistance with medically used azoles such as fluconazole (B54011), itraconazole (B105839), voriconazole, and posaconazole. This phenomenon underscores the interconnectedness of resistance development in both agricultural and clinical settings.

Environmental Fate and Degradation Dynamics

Degradation Pathways in Soil Ecosystems

The degradation of organic compounds in soil is influenced by a combination of chemical and microbiological reactions fao.org. For pesticides, this often includes aerobic and anaerobic transformation processes fao.org.

Table 1: Etaconazole Soil Degradation Kinetics (Aerobic)

PropertyValue (Days)Source Information
DT₅₀ (typical)No data herts.ac.uk
DT₅₀ (lab at 20 °C)No data herts.ac.uk
DT₅₀ (field)No data herts.ac.uk
DT₉₀ (lab at 20 °C)No data herts.ac.uk
DT₉₀ (field)No data herts.ac.uk

As pesticides degrade in soil, they can produce intermediate substances known as metabolites fao.org. However, for this compound, the available information indicates that there are no known metabolites identified herts.ac.uk.

Degradation Pathways in Aquatic Systems

In aquatic environments, chemical compounds can undergo various degradation processes, including hydrolysis, biodegradation, and photodegradation wur.nlfao.org.

Hydrolysis is a chemical decomposition process where a compound reacts with water molecules, leading to bond breakage and the formation of new reaction products wur.nlmdpi.combusinesswire.com. This process is significantly affected by the pH and temperature of the environment and often follows (pseudo) first-order kinetics, meaning the rate of disappearance is proportional to the aqueous concentration wur.nl. Biodegradation, on the other hand, involves the transformation of a substance by microorganisms fao.orgmdpi.com. The rate of biodegradation can be influenced by factors such as the presence of oxygen (aerobic/anaerobic conditions), nutrients, and the size and adaptation of microbial populations fao.org. Specific data on the hydrolysis and biodegradation rates for this compound in water are not provided in the reviewed literature herts.ac.uk.

Photodegradation is the breakdown of a compound as a direct result of irradiation, typically by light fao.org. In surface waters, this process can involve the absorption of photons, leading to the generation of reactive species like hydroxyl radicals, which then facilitate the degradation of pollutants mdpi.comnottingham.ac.uknih.govmdpi.com. Despite the general understanding of photodegradation mechanisms for pesticides in water, specific photochemical oxidative DT₅₀ values for this compound are not available in the consulted sources herts.ac.uk.

Environmental Transport and Distribution within Compartments

The environmental transport and distribution of a pesticide refer to its movement and presence across different environmental matrices, including soil, water (surface water, groundwater), and sediment fao.orgitrcweb.orgpeerj.comnih.gov. Key parameters influencing mobility include water solubility and the soil-water partition coefficient (KOC), which describes the sorption of a pesticide to soil particles, particularly organic matter fao.org. Compounds with higher water solubility tend to exhibit less sorption to soil fao.org. While pesticides can be dispersed into various compartments, specific data on the potential for loss via drain flow or the bio-concentration factor (BCF) for this compound are not available herts.ac.uk. This compound isomers have been noted in tables related to residues in manure, water, and soil, but without detailed transport dynamics europa.eu.

Adsorption, Desorption, and Leaching Potential in Soil

Adsorption and desorption are initial processes that dictate a pesticide's movement and deposition within soil particles mdpi.com. This compound exhibits a significant affinity for soil particles, as indicated by its adsorption coefficient (Koc) value of 1,574 pesticideinfo.org. A high Koc value suggests strong adsorption to soil organic carbon and clay components, which generally limits a compound's mobility in the soil profile missouri.edugcsaa.orgfao.org. This strong binding implies that this compound is less likely to readily dissolve in soil water and move freely.

The water solubility of this compound is 80.0 mg/L at 20 °C, categorized as moderate herts.ac.uk. While moderate solubility allows for some dissolution in soil water, the high Koc value suggests that a substantial portion of the compound will remain bound to soil. The octanol-water partition coefficient (Log P) for this compound ranges from 3.1 to 3.26 herts.ac.ukechemi.comuni.lu, indicating a moderate to high lipophilicity. This characteristic further supports its tendency to partition into organic matter within the soil rather than remaining in the aqueous phase.

Consequently, the leaching potential of this compound is considered low due to its strong adsorption to soil missouri.edugcsaa.org. Leaching refers to the vertical movement of pesticides through the soil profile with water gcsaa.org. Pesticides that bind tightly to soil organic matter are less prone to leaching into groundwater missouri.edu. However, it is important to note that environmental factors such as soil organic matter content, soil texture, and moisture content are key determinants of a pesticide's adsorption, degradation, and mobility in soil mdpi.com. While this compound's inherent properties suggest low leaching, specific soil conditions could influence its actual behavior.

Volatilization and Runoff in Agricultural Settings

Volatilization is the process by which a solid or liquid pesticide converts into a gas and moves into the atmosphere missouri.edugcsaa.org. This compound exhibits low volatility, as indicated by its vapor pressure of 0.031 mPa at 20 °C herts.ac.uk. This low vapor pressure suggests that significant losses of this compound to the atmosphere through direct volatilization from treated surfaces are unlikely missouri.edu. Furthermore, its Henry's Law constant of 7.78 x 10⁻⁸ atm·m³/mol regulations.gov confirms that it has a low tendency to volatilize from water into the air, indicating minimal atmospheric transport from water bodies.

Runoff, the lateral movement of pesticides with surface water, is another significant transfer pathway in agricultural settings mdpi.comgcsaa.org. While this compound's strong adsorption to soil particles (high Koc) reduces its potential for leaching, it can increase its susceptibility to transport via eroded sediment in surface runoff researchgate.netepa.gov. When pesticides are tightly bound to soil particles, these particles can be carried off-site by water flow, especially in areas with undulating terrain or during heavy rainfall events nih.govpeerj.com. Therefore, despite its low volatility and low leaching potential in the dissolved phase, this compound's strong soil binding means that it could be transported off-site if soil erosion and surface runoff occur.

Ecotoxicological Interactions with Non Target Organisms

Impact on Soil Microbial Communities

Responses of Non-Pathogenic Yeasts and Bacteria

Specific data concerning the direct responses of non-pathogenic yeasts and bacteria to Etaconazole are not explicitly provided in the search results. However, research on other triazole fungicides, such as tebuconazole (B1682727), indicates differential sensitivities among microbial groups. For example, tebuconazole has been observed to elicit a strong tolerance in Gram-negative bacteria, while Gram-positive bacteria and yeasts demonstrated higher sensitivity mdpi.comnih.gov. This suggests that the impact on non-pathogenic microbial populations can vary depending on the specific fungicide and the microbial group.

Effects on Aquatic Biota

This compound poses a recognized environmental risk to aquatic ecosystems. It is explicitly labeled as toxic to fish and other aquatic organisms, with the potential for long-term adverse effects in these environments accustandard.comnih.gov.

Responses of Aquatic Invertebrates (e.g., Daphnia magna)

Direct ecotoxicological data for this compound's impact on aquatic invertebrates, such as Daphnia magna, are not detailed in the provided search results. However, studies on other conazole fungicides, which belong to the same family as this compound, illustrate the sensitivity of Daphnia magna to these compounds. For instance, tetraconazole (B1682234) and penconazole (B33189) have demonstrated toxicity to Daphnia magna, affecting their growth, reproduction, and survival rate. The 48-hour EC₅₀ for tetraconazole was reported as 12.35 μg/L, and for penconazole, it was 326.8 μg/L nih.gov. Similarly, tebuconazole has an acute 48-hour EC₅₀ for Daphnia magna of 2.37 mg/L mdpi.commdpi.com. While these data highlight the potential for conazole fungicides to impact Daphnia magna, specific values for this compound were not found in the reviewed literature.

Responses of Freshwater and Marine Fish Species

This compound exhibits moderate toxicity to temperate freshwater fish species. For Oncorhynchus mykiss (rainbow trout), the acute 96-hour LC₅₀ for this compound is 2.5 mg l⁻¹ herts.ac.uk. This indicates that exposure to this compound at this concentration can be lethal to 50% of the tested population within 96 hours.

Table 1: Acute Toxicity of this compound to Freshwater Fish

OrganismEndpointValue (mg l⁻¹)Reference
Oncorhynchus mykissAcute 96h LC₅₀2.5 herts.ac.uk

Regarding marine fish species, specific data on this compound's effects are not available in the provided search results. General concerns exist regarding fungicide runoff into aquatic environments and their potential to affect marine species mdpi.com.

Interactions with Terrestrial Non-Target Organisms

This compound, as a fungicide, can have adverse effects on non-target organisms in terrestrial environments, including beneficial insects hpc-standards.com. The assessment of risks to non-target terrestrial organisms (NTTOs) from plant protection products like fungicides is a crucial aspect of regulatory processes europa.eu.

Responses of Earthworms and Soil Macrofauna

Specific detailed studies on the responses of earthworms and soil macrofauna directly to this compound are not explicitly present in the provided search results. However, fungicides, including those from the triazole family, are generally known to have detrimental effects on earthworms and other soil organisms nih.govnih.gov. Pesticides can induce acute effects such as mortality or avoidance behavior, and sublethal effects on growth, reproduction, and offspring development, which can lead to long-term reductions in earthworm populations nih.gov. Earthworms are considered important bioindicators due to their sensitivity to environmental changes and rapid response to ecosystem impacts scielo.br. The impact on soil macrofauna can vary depending on the type of pesticide, its concentration, and soil characteristics nih.gov. Studies on other fungicides have shown varied impacts; for instance, some fungicides did not significantly impact earthworm biomass or mortality at certain concentrations, while others affected soil enzyme activities, which can be mitigated by the presence of earthworms frontiersin.org.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Etaconazole Analysis

Chromatographic techniques are fundamental to the analysis of this compound, offering high separation efficiency and sensitivity for its detection and quantification.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique employed for the analysis of this compound, particularly in multi-residue pesticide analysis in complex matrices such as black tea and rice. shimadzu.comshimadzu.comresearchgate.netgcms.cz While conazole fungicides, including this compound, can be analyzed by GC-MS methods, liquid chromatography-electrospray positive ion-tandem mass spectrometry (LC-ESI+-MS/MS) is often preferred due to its enhanced capability in confirming the identity of conazole fungicides and providing molecular weight information from the protonated molecular ion. austinpublishinggroup.com

Challenges associated with GC-MS methods for conazole fungicides include a high degree of molecular ion fragmentation in the electron impact ion source, which can result in low abundance of the molecular ion for quantitation or confirmation. Fragment ions are frequently observed at m/z < 250. Consequently, GC-MS methods for conazole fungicides may be more susceptible to interferences from matrix components in environmental samples, necessitating effective sample clean-up procedures. austinpublishinggroup.com

Sample preparation for GC-MS/MS analysis often involves modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods. For instance, in black tea analysis, acidified acetonitrile, anhydrous magnesium sulfate, and sodium chloride are used for extraction, followed by clean-up with PSA, C-18, Graphitized Carbon Black (GCB), and anhydrous magnesium sulfate. shimadzu.com Similarly, for rice analysis, clean-up can involve C-18, PSA, and anhydrous MgSO4. shimadzu.com

Table 1: GC-MS/MS Analytical Parameters for this compound

MatrixRetention Time (min)Target MRM (m/z)Collision Energy (CE)Determination Coefficient (R²)LOQ (mg/kg)Accuracy at LOQ (%)Recovery at LOQ (%)Precision (% RSDR, n=6)
Black Tea13.863 shimadzu.com328.10>159.00 shimadzu.com-45 shimadzu.com0.9988 shimadzu.com0.010 shimadzu.com101.15 shimadzu.com87.98 shimadzu.com12.69 shimadzu.com
Rice10.47 shimadzu.com328.10>159.00 shimadzu.com-28 shimadzu.com0.980 shimadzu.com0.02 shimadzu.com84.46 shimadzu.com85.52 shimadzu.com17.3 shimadzu.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, often coupled with various detectors. Liquid chromatography, particularly when combined with mass spectrometry, is commonly employed for detecting and quantifying this compound residues. hpc-standards.com HPLC methods for this compound can utilize reverse phase (RP) columns, such as Newcrom R1, with mobile phases containing acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid is typically replaced with formic acid. sielc.com Smaller 3 µm particle columns are available for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com

HPLC coupled with UV or photodiode array (PDA) detectors remains a simple, affordable, and accessible analytical method for measuring triazole antifungals, including this compound, in biological matrices. pensoft.net PDA detectors are particularly valuable as they collect the entire spectrum at each time point, providing more informative and selective chromatograms compared to single-wavelength detection. UV spectra, in conjunction with retention data, are commonly used for accurate compound identification in biological samples. pensoft.netresearchgate.net

For pesticide residue analysis in food, LC-MS/MS is often the technique of choice due to its unmatched sensitivity and selectivity, achieved through multiple reaction monitoring (MRM) transitions. thermofisher.comperkinelmer.com This approach allows for the detection of hundreds of compounds in a single analysis. perkinelmer.com Sample preparation for LC-MS/MS often involves modified QuEChERS methods, which are quick, easy, cheap, effective, rugged, and safe for various matrices. thermofisher.commn-net.comeurl-pesticides.eu

Table 2: LC-MS/MS Analytical Parameters for this compound

MatrixRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)LOQ (mg/kg or µg/L)Recovery (%)Precision (% RSD)
Food Industrial Wastewater6.1 jeeng.net328.1 jeeng.net159 jeeng.net61 jeeng.net0.01 µg/L jeeng.net81-103 jeeng.net≤9 jeeng.net
Milk8.33 thermofisher.com328.0 thermofisher.com159.0 thermofisher.com27.2 thermofisher.com0.005 mg/kg thermofisher.com70-120 thermofisher.com<20 thermofisher.com
Cereals (Wheat, Barley, Oat, Rice)- eurl-pesticides.eu328.1 eurl-pesticides.eu159.0 eurl-pesticides.eu- eurl-pesticides.eu0.01 mg/kg eurl-pesticides.eu70-120 eurl-pesticides.eu≤20 eurl-pesticides.eu

Thin-Layer Chromatography (TLC) has been historically used for the analysis of this compound. It involves the separation of compounds on a stationary phase (e.g., silica (B1680970) gel-coated plates) using a mobile phase (eluant). oapi.intresearchgate.net For this compound, common eluants include benzene:methanol (various ratios like 7:3 or 3:7 v/v), benzene:ethyl acetate (B1210297) (1:1 v/v), or dichloromethane:methanol (10:1). oapi.intresearchgate.net TLC can be used for co-chromatography with certified standards for identification. fao.org

Spectroscopic and Electroanalytical Approaches

Spectroscopic and electroanalytical methods provide alternative or complementary tools for the detection and characterization of this compound.

Spectroscopic techniques, such as UV spectrophotometry, are utilized in the analysis of triazole compounds. UV spectra are particularly valuable for compound identification, especially when coupled with HPLC-DAD (Diode Array Detector), as they allow for the comparison of a compound's spectrum with known standards. pensoft.netresearchgate.net Infrared (IR) spectroscopy, ¹H-NMR, and ¹³C-NMR spectroscopy are also employed for the structural characterization and elucidation of this compound and related compounds. researchgate.net However, for routine quantification in complex matrices, spectroscopic methods alone may have selectivity limitations. pensoft.net

Electroanalytical methods encompass techniques that measure electrical parameters (potential, current, charge) in an electrochemical cell containing the analyte. The main categories include potentiometry, voltammetry, amperometry, and coulometry. azolifesciences.comwikipedia.org These methods are recognized for their sensitivity, accuracy, and ability to provide real-time data, making them indispensable in modern analytical chemistry. azolifesciences.com They find applications in various fields, including environmental monitoring for pollutants like pesticides in water and soil. azolifesciences.com While generally simpler and less expensive than chromatographic techniques, their selectivity can sometimes be affected by interferences from other ions or matrix components. azolifesciences.com

Method Validation Parameters for Environmental and Biological Matrices

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, especially when analyzing this compound in complex environmental and biological matrices. Key validation parameters include accuracy, precision, linearity, selectivity, specificity, recovery, and the determination of limits of detection (LOD) and quantification (LOQ). researchgate.netthermofisher.comscholarsresearchlibrary.comunifi.iteuropa.eu Analytical methods are typically validated in accordance with international guidelines, such as those from the International Conference on Harmonisation (ICH) or the European Commission's SANTE guidelines. shimadzu.comshimadzu.comperkinelmer.comscholarsresearchlibrary.comeuropa.eu

Sample preparation is a crucial step in analyzing this compound in complex matrices like food, environmental samples, and biological fluids (e.g., milk, urine). Techniques like QuEChERS are frequently employed to extract pesticides and clean up samples, minimizing matrix interferences and improving instrument performance. shimadzu.comshimadzu.compensoft.netthermofisher.commn-net.comeurl-pesticides.euresearchgate.net Matrix effects, which can either suppress or enhance the analytical signal, are carefully evaluated during method validation to ensure accurate quantification. shimadzu.comshimadzu.comjeeng.netresearchgate.netmdpi.com

The Limit of Detection (LOD) is defined as the lowest analyte concentration that can be reliably distinguished from the blank and at which detection is feasible. europa.eunih.gov The Limit of Quantification (LOQ) is the lowest concentration at which the analyte can not only be reliably detected but also quantified with a predefined level of accuracy and precision. europa.eunih.gov The LOQ may be equivalent to or higher than the LOD. nih.gov

LOD and LOQ values are typically calculated based on the standard deviation of the response and the slope of the calibration curve, or by determining the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ). scholarsresearchlibrary.comnih.govrsc.org Achieving low LOQs is essential for monitoring this compound residues to ensure compliance with established maximum residue limits (MRLs) and safeguard public health and environmental safety. hpc-standards.comeurofins.se

Table 3: Reported LOD and LOQ Values for this compound

MethodMatrixLOD (mg/kg or µg/L)LOQ (mg/kg or µg/L)Source
GC-MS/MSBlack Tea-0.010 shimadzu.com
GC-MS/MSRice-0.02 shimadzu.com
LC-MS/MSFood Industrial Wastewater0.002-0.0050.01 jeeng.net
LC-MS/MSMilk-0.005 thermofisher.com
LC-MS/MSCereals-0.01 eurl-pesticides.eu
General (Triazoles)-0.002-0.0040.002-0.004 researchgate.net

Agricultural Applications and Plant Pathological Research

Efficacy against Specific Phytopathogenic Fungi

Scientific literature on the efficacy of etaconazole against a wide range of phytopathogenic fungi is not extensive. However, some research provides insight into its activity against specific pathogens, particularly those affecting fruit crops.

An in vitro study assessed the sensitivity of various fungi responsible for summer diseases in apples to this compound. The research measured the inhibition of radial growth for several pathogens. For most of the fungi tested, the EC50 values (the concentration required to inhibit growth by 50%) were less than 10 µg a.i./ml. The study noted, however, that poor control of these diseases in an orchard setting might be attributed to a lack of persistence of the compound or inadequate uptake by the fruit. apsnet.org

Table 1: In Vitro Activity of this compound Against Apple Summer Disease Pathogens

Fungal SpeciesCommon DiseaseIn Vitro Efficacy Finding
Botryosphaeria dothideaWhite Rot / Bot RotEC50 value < 10 µg a.i./ml apsnet.org
Physalospora obtusa (Botryosphaeria obtusa)Black RotEC50 value < 10 µg a.i./ml apsnet.org
Glomerella cingulata / Colletotrichum gloeosporioidesBitter RotEC50 value < 10 µg a.i./ml apsnet.org
Helminthosporium papulosum (Diplocarpon coronarium)Blister SpotEC50 value < 10 µg a.i./ml apsnet.org
Mycosphaerella pomiBrooks Fruit SpotEC50 value < 10 µg a.i./ml apsnet.org
Gloeodes pomigenaSooty BlotchLess sensitive than other tested fungi apsnet.org
Zygophiala jamaicensisFlyspeckEC50 value < 10 µg a.i./ml apsnet.org

This table is based on findings from an in vitro study and may not reflect performance in field conditions.

The management of seed-borne pathogens is a critical application for many fungicides. However, research into this compound's effectiveness for this purpose has shown significant limitations against certain major diseases.

Karnal bunt of wheat, caused by the fungus Tilletia indica (syn. Neovossia indica), is a significant quarantine disease that affects grain quality. apsnet.org A comprehensive screening of 47 chemical products for their effectiveness as seed treatments to control Tilletia indica was conducted. In this study, this compound was explicitly listed among the seed treatments that failed to reduce the germination of the pathogen's teliospores. apsnet.org

Table 2: Efficacy of this compound Seed Treatment on Karnal Bunt of Wheat

PathogenDiseaseCompoundTrade Name Used in StudyResult
Tilletia indicaKarnal BuntThis compoundVangardFailed to reduce teliospore germination apsnet.org

Optimization of Application Strategies in Crop Protection

Detailed scientific studies specifically outlining the optimization of this compound application strategies are limited in the available literature. General principles of fungicide application timing and methodology are well-established, but data particular to this compound is scarce.

No specific research data was found detailing the optimal timing of this compound application relative to disease progression for various crops and pathogens.

While this compound has been formulated for both foliar and seed treatment applications, no comparative studies evaluating the relative efficacy of these two methods for specific diseases could be identified in the reviewed literature. For fungicides in general, seed treatments are often associated with a lower release of active substance per hectare compared to foliar treatments. epa.gov However, the effectiveness of this compound as a seed treatment has been shown to be poor for certain pathogens like Tilletia indica. apsnet.org

Integration of this compound in Integrated Pest Management (IPM) Systems

Integrated Pest Management (IPM) is an approach that combines various pest control methods to minimize economic, health, and environmental risks. epa.govcarovail.com This includes the judicious use of chemical pesticides as part of a broader strategy. While a fungicide like this compound could theoretically be incorporated into an IPM program, there is no specific information available in the researched literature detailing its role or strategic use within such systems.

Contribution to Disease Management Strategies in Global Agriculture

This compound is a systemic triazole fungicide recognized for its role as a sterol 14α-demethylase inhibitor. This mode of action disrupts the synthesis of ergosterol (B1671047), a critical component of fungal cell membranes, thereby inhibiting fungal growth. Although now considered an obsolete fungicide, this compound was historically used in agriculture to manage diseases caused by pathogenic fungi, particularly powdery mildew on fruit crops. Its contribution to disease management strategies stemmed from its efficacy as a protective and therapeutic agent against specific plant pathogens.

Research into this compound's performance provided valuable insights into the effectiveness of sterol-inhibiting fungicides. A notable study focused on its impact on powdery mildew (Podosphaera leucotricha) on 'Rome Beauty' apple trees (Malus sylvestris). This research compared the effects of this compound to benomyl (B1667996), a non-sterol-inhibiting fungicide, and an unsprayed control. The findings demonstrated that this compound was highly effective in controlling powdery mildew. Trees treated with this compound showed significantly lower levels of mildew infection, which in turn led to greater fruit yields compared to the unsprayed control trees that suffered from high infection rates.

Interestingly, the study also observed that this compound treatment resulted in some phytotoxic effects, such as shorter internodes and smaller leaf areas on both greenhouse-grown seedlings and mature orchard trees. Despite these effects, the yield increase from controlling the severe mildew infection outweighed the impact of the growth regulation. In the same study, benomyl did not control powdery mildew as effectively as this compound.

The application of this compound was part of a broader strategy in global agriculture that utilized systemic fungicides to protect crops and ensure yield stability. As a member of the demethylation inhibitor (DMI) fungicide group, its use contributed to the management of fungal pathogens that were difficult to control with contact fungicides alone. The systemic nature of this compound allowed it to be absorbed and translocated within the plant, offering protection to new growth and providing some curative action against established infections. While specific global usage data is limited due to its obsolete status, its targeted effectiveness against diseases like powdery mildew on high-value crops such as apples highlights its role in the evolution of integrated pest management programs.

The detailed findings from the study on 'Rome Beauty' apples are summarized below, illustrating the fungicide's performance in a field setting.

Research Findings on this compound Efficacy

This table summarizes the comparative efficacy of this compound in controlling powdery mildew and its impact on the fruit yield of 'Rome Beauty' apple trees, based on research findings.

Compound Names Mentioned

Advanced Formulation Science for Etaconazole

Development of Innovative Delivery Systems for Enhanced Efficacy

The development of novel delivery systems is crucial for enhancing the biological activity of triazole fungicides like etaconazole. The primary goals are to improve solubility, enable targeted delivery, and provide controlled release, thereby increasing efficacy against fungal pathogens. actascientific.comconicet.gov.ar Various nano-based and encapsulation technologies have been explored for other azole fungicides, offering insights into potential applications for this compound.

Nanoformulations, such as nanoparticles and nanocapsules, represent a significant advancement in fungicide delivery. nih.govnih.gov These systems can increase the solubility and bioavailability of poorly water-soluble compounds like many triazoles. nih.gov For instance, research on itraconazole (B105839), a related triazole, has shown that preparing it as crystalline nanoparticles can significantly improve its dissolution rate compared to the pure drug. nih.gov Polymeric nanoparticles, using biodegradable polymers, are particularly promising as they can offer controlled release and protect the active ingredient from premature degradation. nih.gov

Another area of innovation is the use of lipid-based carriers and microencapsulation. Systems like niosomes and liposomes have been investigated for delivering antifungal agents, demonstrating the potential to target the drug directly to the site of infection. nih.govfrontiersin.org Encapsulation within porous, hollow yeast particles has been shown to be an efficient delivery platform for other azole fungicides, such as prothioconazole (B1679736) and tetraconazole (B1682234), offering high payload capacity and stability. nih.govnih.gov This method not only protects the fungicide but can also enhance its activity against resistant fungal strains. nih.govnih.gov

The table below summarizes various innovative delivery systems developed for azole fungicides, which could be adapted for this compound.

Delivery SystemCarrier Material(s)Key AdvantagesRelevant Azole(s) Studied
Nanoparticles Poly(lactic-co-glycolic acid) (PLGA)High biocompatibility and biodegradability, targeted delivery. frontiersin.orgItraconazole frontiersin.org
Crystalline Nanoparticles Pluronic F127, Inutec SP1Enhanced dissolution rate and solubility. nih.govItraconazole nih.gov
Niosomes Non-ionic surfactants (e.g., Span 60), CholesterolPromising for topical delivery, enhances therapeutic efficacy. nih.govItraconazole nih.gov
Yeast Microcapsules Saccharomyces cerevisiae cell wallsHigh payload capacity, stability, potential to overcome resistance. nih.govnih.govProthioconazole, Tetraconazole nih.govnih.gov
Lignin-based Nanocarriers Modified Kraft Lignin (B12514952)Sustainable carrier, reduces required active ingredient quantity. embrapa.brProthioconazole, Tebuconazole (B1682727) embrapa.br

These advanced systems offer the potential for more effective and targeted application of this compound, leading to improved disease control in agricultural settings.

Influence of Formulation on Environmental Behavior and Product Stability

The formulation of a fungicide directly influences its stability during storage and its fate in the environment after application. google.com For triazole fungicides, formulation strategies aim to enhance product shelf-life while minimizing negative environmental impacts such as persistence and off-target mobility. google.comcore.ac.uk

Product stability is a critical factor. Studies on itraconazole nanocrystals have shown that the choice of stabilizer and storage conditions significantly affects physical and chemical stability. nih.govnih.gov For example, nanocrystals stabilized with Pluronic F127 and Inutec SP1 demonstrated good physical and chemical stability, even under accelerated storage conditions (40°C / 75% relative humidity), preserving the rapid dissolution profile of the active ingredient. nih.govnih.gov In contrast, formulations with other stabilizers showed a decrease in dissolution rate when stored under high humidity, even if the chemical content remained stable. nih.gov Stress testing indicates that while many triazoles are stable to heat and light, they can be sensitive to oxidation, a factor that must be managed by the formulation. fda.gov

The environmental behavior of this compound is also heavily dependent on its formulation. Triazole fungicides can be persistent and mobile in the environment, potentially leading to water contamination. nih.govresearchgate.net Advanced formulations, such as polymer-associated nanoparticles, can alter this behavior. google.com Encapsulation can control the release rate of the fungicide, potentially reducing leaching and runoff. Furthermore, some triazoles are susceptible to degradation upon exposure to sunlight (photolysis); formulations can be designed with UV-blocking agents to improve their persistence on plant surfaces, thereby enhancing efficacy and potentially reducing the amount needed for application. google.com

The following table presents findings from a stability study on itraconazole nanocrystal formulations, highlighting the impact of stabilizers and storage conditions.

Formulation IDStabilizerStorage Condition (3 months)Drug Content ChangeDissolution Rate Change
F5 Hydroxypropyl methylcellulose (B11928114) (HPMC)40°C / 75% RHNo significant changeDecrease observed
F7 Pluronic F12740°C / 75% RHNo significant changeNo significant change
F8 Inutec SP140°C / 75% RHNo significant changeNo significant change
(Data sourced from stability studies on itraconazole nanocrystals) nih.gov

By carefully selecting formulation components, it is possible to create this compound products that are both stable and have a more favorable environmental profile.

Research into Sustainable and Eco-Friendly Formulation Technologies

In response to growing environmental concerns, significant research is being directed towards sustainable and green formulation technologies for pesticides, including triazole fungicides. researchgate.netjetir.org The goal is to reduce the environmental footprint of agriculture by using renewable, biodegradable materials and minimizing the use of hazardous substances. jetir.orgomniscient.sg

A key area of research is the use of natural and biodegradable polymers as carriers for active ingredients. researchgate.netjetir.org Materials such as chitosan, alginate, starch, cellulose, and lignin are being investigated as alternatives to synthetic polymers. embrapa.brjetir.org Lignin, a byproduct of the paper industry, has been successfully used to create nanoformulations of prothioconazole and tebuconazole, which demonstrated superior performance in field trials compared to commercial formulations, allowing for a reduction in the amount of active ingredient applied. embrapa.br Similarly, yeast particles derived from Saccharomyces cerevisiae represent a sustainable and effective microencapsulation platform. nih.gov

The development of biodegradable delivery systems, such as implants made from poly(lactic-co-glycolic acid) (PLGA) or poly(lactic) acid (PLA), also offers a sustainable approach, ensuring that the carrier material breaks down into harmless substances in the environment over time. nih.govmdpi.com

The table below highlights some sustainable technologies and materials being researched for fungicide formulations.

Technology/MaterialDescriptionKey Sustainability Benefit
Natural Polymers Use of carriers like chitosan, alginate, starch, and lignin. embrapa.brjetir.orgBiodegradable, renewable, and reduces reliance on synthetic polymers. jetir.org
Yeast Microencapsulation Utilizes hollow, porous microspheres from Saccharomyces cerevisiae. nih.govByproduct of the food industry, biodegradable, and highly efficient. nih.gov
Green Synthesis Employs environmentally benign solvents and reaction conditions. nih.govresearchgate.netReduces hazardous waste and minimizes the use of toxic reagents. nih.gov
Biodegradable Matrices Formulations using polymers like PLA and PLGA that degrade in the environment. nih.govEliminates persistent carrier waste in the ecosystem. mdpi.com
Fusion-Based Dispersion Solvent-free method to enhance the solubility of active ingredients. pharmaadvancement.comEliminates the use of hazardous organic solvents, reducing air and water pollution. pharmaadvancement.com

By integrating these eco-friendly technologies, future this compound formulations can be designed to be not only effective but also aligned with the principles of environmental sustainability.

Future Directions and Emerging Research Avenues

Development of Novel Resistance Management Strategies for Etaconazole

The emergence of fungal resistance poses a significant threat to the long-term efficacy of this compound and other azole fungicides. The development of robust resistance management strategies is, therefore, a critical area of research. Azole resistance in fungi typically arises from several key mechanisms, including modifications of the target enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or CYP51A gene), overexpression of this target enzyme, or increased fungicide efflux through membrane transporters like ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) proteins. davidmoore.org.uknih.govnih.gov

Future strategies are moving beyond simple rotations or mixtures and toward more sophisticated, mechanism-informed approaches. A primary focus is on combination therapies, which pair this compound with other antifungals that have different modes of action. nih.govmdpi.com This approach can create synergistic effects, reduce the selection pressure for resistance, and potentially restore susceptibility to this compound in partially resistant strains. mdpi.com For instance, combining azoles with echinocandins has shown promise in clinical settings and provides a model for agricultural applications. mdpi.com

Another promising avenue is the repurposing of existing drugs, where compounds developed for other purposes are found to have antifungal properties or can act as resistance breakers. mdpi.comfrontiersin.org Additionally, research into novel therapeutic pathways, such as targeting fungal stress response mechanisms (e.g., Hsp90 or calcineurin pathways), could yield new compounds to be used in conjunction with this compound. nih.govnih.gov The widespread use of azoles in agriculture has been linked to the environmental evolution of cross-resistance in clinically important fungi, necessitating a "One Health" approach to stewardship. researchgate.net

Below is a table summarizing potential novel strategies for managing this compound resistance.

StrategyMechanism of ActionPotential BenefitsResearch Focus
Combination Therapy Utilizes multiple modes of action simultaneously.Delays resistance development; potential for synergy; broadens spectrum of activity. nih.govmdpi.comIdentifying synergistic partners (e.g., other fungicides, resistance breakers); optimizing combination ratios.
Drug Repurposing Using non-antifungal drugs that show antifungal activity or inhibit resistance mechanisms.Reduces development costs and timelines; established safety profiles for human-use drugs. frontiersin.orgScreening compound libraries for anti-resistance activity; elucidating mechanisms of action.
Targeting Novel Pathways Inhibiting essential fungal processes other than ergosterol (B1671047) biosynthesis, such as stress responses or cell wall synthesis. nih.govthe-innovation.orgOvercomes existing target-site resistance; introduces new, effective modes of action. researchgate.netIdentifying and validating new fungal targets; developing specific inhibitors.
Nanotechnology Using nanoparticles to deliver this compound more effectively or to act as antifungal agents themselves.Enhances bioavailability; allows for targeted delivery; overcomes efflux pump-based resistance. mdpi.comDeveloping stable nano-formulations; assessing environmental safety and efficacy.
Immunotherapy/Biocontrol Utilizing monoclonal antibodies, vaccines, or beneficial microorganisms to control fungal pathogens. mdpi.comfrontiersin.orgEnhances host plant defenses; reduces reliance on chemical fungicides; environmentally friendly.Identifying effective biocontrol agents; developing stable and effective biological formulations.

Integration of Omics Technologies in this compound Research (e.g., Genomics, Proteomics, Metabolomics in Fungal Response)

The integration of high-throughput "omics" technologies is set to revolutionize the study of this compound's interaction with target fungi. These approaches provide a holistic view of the molecular responses to fungicide stress, offering deep insights into mechanisms of action, resistance, and fungal pathogenesis. nih.govresearchgate.net

Genomics: Genome-wide expression profiling can reveal the full suite of genes that a fungus alters in response to this compound. nih.gov For other azoles, studies have shown a global upregulation of genes in the ergosterol biosynthesis pathway (ERG genes) as a compensatory response to enzyme inhibition. nih.gov Functional genomics, using mutant libraries, can be employed to identify genes that are essential for fungal survival in the presence of this compound, potentially revealing novel drug targets or markers for resistance. nih.gov

Proteomics: Proteomics analyzes the entire protein complement of a fungal cell, providing a direct picture of the functional machinery. brieflands.com Mass spectrometry-based proteomics can identify the specific proteins that are up- or down-regulated upon this compound exposure. researchgate.netnih.gov This can confirm changes in the abundance of the target enzyme (lanosterol 14α-demethylase), efflux pumps, and stress-response proteins, providing a clearer understanding of the fungal defense mechanisms. nih.govfrontiersin.org

Metabolomics: Metabolomics focuses on the complete set of small-molecule metabolites within a cell. nih.gov This technology is highly effective for identifying biomarkers of azole resistance and for understanding the metabolic rewiring that fungi undergo to survive fungicide treatment. doaj.orgelsevierpure.comsemanticscholar.org By analyzing metabolic profiles, researchers can uncover how this compound impacts various cellular pathways beyond ergosterol synthesis and how resistant strains adapt their metabolism to circumvent the fungicide's effects. semanticscholar.org

The true power of these technologies lies in their integration. A multi-omics approach, combining genomic, proteomic, and metabolomic data, can provide a comprehensive, systems-level understanding of the fungal response to this compound, accelerating the development of more effective and durable disease control strategies. nih.govmdpi.com

The table below outlines the applications of various omics technologies in this compound research.

Omics TechnologyKey ApplicationsInsights Gained
Genomics Gene expression profiling (Microarrays, RNA-Seq); Whole-genome sequencing of resistant isolates; Functional genomics.Identification of responsive genes (e.g., ERG genes); Discovery of resistance mutations (e.g., in CYP51A); Identification of novel drug targets. nih.govnih.gov
Proteomics Quantitative protein profiling (e.g., Mass Spectrometry); Analysis of post-translational modifications.Understanding changes in protein abundance (e.g., target enzyme, efflux pumps); Elucidating stress response pathways; Identifying drug-target interactions. researchgate.netnih.gov
Metabolomics Metabolic footprinting and fingerprinting (e.g., GC-MS, LC-MS); Pathway analysis.Identification of biomarkers for resistance; Understanding metabolic adaptations and bypass pathways; Assessing impacts on fungal virulence. nih.govelsevierpure.comsemanticscholar.org
Multi-Omics Integration of genomic, transcriptomic, proteomic, and metabolomic datasets.A holistic, systems-level view of the fungal response; Elucidation of complex gene-protein-metabolite networks; Improved predictive modeling of resistance. semanticscholar.orgmdpi.com

Predictive Modeling for Environmental Fate and Agricultural Efficacy

Predictive modeling is an increasingly vital tool for assessing the long-term sustainability of agrochemicals like this compound. These models use computer simulations to forecast the environmental behavior and performance of the fungicide, aiding in regulatory risk assessment and the development of best management practices. battelle.org

Research in this area focuses on refining existing models and developing new ones that more accurately reflect real-world conditions. battelle.orgconfex.com Standard regulatory models often make simplifying assumptions, for example, that sorption in soil is solely due to organic matter. battelle.org Future research will incorporate more complex factors, such as binding to clay minerals, pH-dependent sorption, and the influence of soil structure on chemical transport.

Machine learning and artificial intelligence are also emerging as powerful tools. researchgate.netnih.gov These systems can be trained on large datasets of experimental data to predict properties like biodegradability and toxicity with greater accuracy. nih.gov For agricultural efficacy, models are being developed to integrate weather data, crop growth stage, pathogen pressure, and fungicide properties to predict disease development and optimize the timing and frequency of this compound applications. This not only maximizes efficacy but also minimizes environmental loading and the risk of resistance development.

The table below lists some of the models used to predict the environmental fate of pesticides.

Model NameFocus AreaDescription
PWC (Pesticide in Water Calculator) Surface Water ExposureA U.S. EPA model that simulates pesticide runoff from fields into adjacent water bodies. stone-env.com
PRZM (Pesticide Root Zone Model) Leaching and RunoffSimulates the vertical movement of pesticides through the soil profile and runoff from the application site. stone-env.com
FOCUS Suite (e.g., PELMO, PEARL, MACRO) Groundwater ExposureA set of European models used to predict pesticide leaching to groundwater under various agricultural scenarios. stone-env.comfraunhofer.de
VFSMOD (Vegetative Filter Strip Model) Runoff MitigationSimulates the effectiveness of vegetative filter strips in reducing pesticide transport to surface water. stone-env.com
BiodegPred Biodegradability & ToxicityA machine learning-based platform that predicts the likelihood of a chemical's biodegradation and its potential toxicity. nih.gov

Interdisciplinary Research on this compound in Agro-Environmental Systems

The future of this compound research lies in moving beyond siloed studies of its fungicidal properties or environmental fate toward a more integrated, interdisciplinary approach. This involves understanding the compound's role and impact within the complex agro-environmental system as a whole.

This interdisciplinary approach also considers the broader ecological context, including this compound's potential interactions with other agrochemicals, its effects on beneficial insects and soil fauna, and its role in the selection for resistant fungal populations in the wider environment. researchgate.netmdpi.com By bringing together experts in agronomy, soil science, microbiology, toxicology, and environmental chemistry, researchers can build a more complete picture of this compound's life cycle and impacts. This holistic understanding is essential for developing truly sustainable agricultural practices that balance effective disease control with the preservation of ecosystem health and function.

Q & A

Q. What analytical methods are recommended for quantifying Etaconazole in pharmaceutical formulations, and how can their accuracy be validated?

To quantify this compound, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) is widely used due to its specificity and reproducibility. Method validation should follow ICH guidelines, including parameters such as linearity (range: 50–150% of target concentration), precision (RSD <2%), and accuracy (recovery 98–102%). For impurity profiling, tandem mass spectrometry (LC-MS/MS) is preferred for detecting trace metabolites or degradation products . Example Table: Comparison of Analytical Methods

MethodLOD (ng/mL)LOQ (ng/mL)Precision (RSD%)Key Application
HPLC-UV10301.5Bulk purity assessment
LC-MS/MS0.51.50.8Metabolite identification

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Stability studies should adhere to ICH Q1A guidelines, testing this compound under accelerated (40°C ± 2°C/75% RH ± 5%) and long-term (25°C ± 2°C/60% RH ± 5%) conditions. Samples are analyzed at 0, 3, 6, 9, 12, 18, and 24 months. Key metrics include assay potency, degradation products (e.g., oxidation byproducts), and physicochemical properties (e.g., polymorphism). Use DOE (Design of Experiments) to evaluate interactive effects of temperature, humidity, and light .

Q. What pharmacopeial standards or reference materials are critical for ensuring this compound’s quality in preclinical studies?

EP/USP-grade reference standards are essential for method calibration and impurity identification. SynZeal provides characterized impurities (e.g., deschloro-Etaconazole) with Certificates of Analysis (COA) detailing HPLC purity (>95%), spectroscopic data (NMR, IR), and mass spectra. These standards are validated for use in method development, ANDA filings, and stability testing .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Contradictions often arise from differences in bioavailability, metabolic pathways, or experimental models. To address this:

  • Cross-validate models : Compare results across multiple in vitro (e.g., fungal MIC assays) and in vivo (murine candidiasis models) systems.
  • Assess pharmacokinetics : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with efficacy.
  • Evaluate confounding variables : Check for drug-drug interactions or host immune responses using multivariate regression .

Q. What strategies optimize this compound’s synthetic route to minimize genotoxic impurities?

Process optimization involves:

  • Risk assessment : Identify potential genotoxic intermediates (e.g., alkylating agents) using QSAR tools.
  • Process controls : Implement in-situ quenching (e.g., scavengers for nitroso compounds) and real-time PAT (Process Analytical Technology) monitoring.
  • Purification : Use crystallization (solvent: acetone/water) or chromatography to reduce impurities below ICH Q3 thresholds (e.g., <0.15% for nitrosamines) .

Q. How can researchers systematically identify and characterize this compound’s unknown metabolites in hepatic microsomal assays?

Use a tiered approach:

Phase I metabolism screening : Incubate this compound with human liver microsomes (HLM) and NADPH.

High-resolution LC-HRMS : Detect metabolites via accurate mass shifts (e.g., +16 Da for hydroxylation).

Structural elucidation : Perform MS/MS fragmentation and compare with synthetic standards.

Enzyme phenotyping : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Q. What statistical approaches are suitable for meta-analysis of conflicting clinical trial data on this compound’s safety profile?

Apply random-effects models to account for heterogeneity across studies. Key steps:

  • Data extraction : Collect adverse event rates (e.g., dermatitis incidence) and study covariates (dose, duration).
  • Bias adjustment : Use Egger’s regression to assess publication bias.
  • Subgroup analysis : Stratify by population (immunocompromised vs. healthy) to identify risk modifiers .

Methodological Guidelines

  • Data reporting : Follow STROBE or CONSORT guidelines for observational/clinical studies. Report mean ± SD with P <0.05 thresholds for significance .
  • Ethical compliance : Obtain IRB approval for human/animal studies and declare conflicts of interest per ICMJE criteria .

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Feasible Synthetic Routes

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Etaconazole
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Etaconazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.